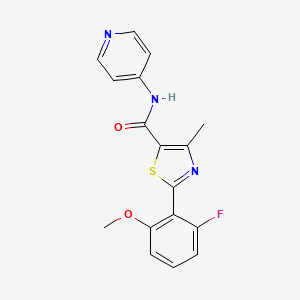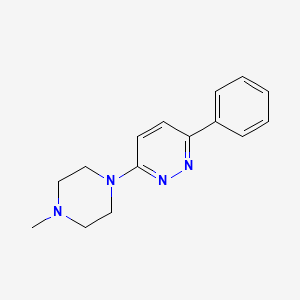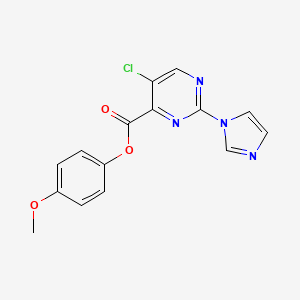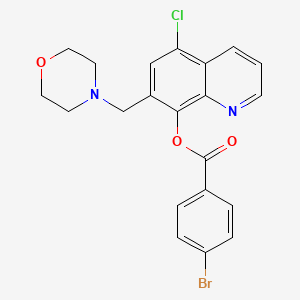![molecular formula C18H20Cl2N4O2 B15105269 N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide](/img/structure/B15105269.png)
N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate nitriles.
Attachment of the Cyclopropyl Group: This step may involve the use of cyclopropyl halides under basic conditions.
Formation of the Phenoxy Group: This can be done through nucleophilic aromatic substitution reactions.
Final Coupling: The final step involves coupling the triazole derivative with the phenoxy compound under amide formation conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or triazole moieties.
Reduction: Reduction reactions could target the triazole ring or the phenoxy group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides are often employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe for studying biological pathways involving triazole derivatives.
Medicine: Potential use as a pharmaceutical agent due to its triazole core, which is known for antifungal, antibacterial, and anticancer activities.
Industry: Could be used in the development of agrochemicals or materials science.
作用機序
The mechanism of action of N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide would depend on its specific biological target. Generally, triazole derivatives exert their effects by:
Inhibiting Enzymes: They can bind to the active sites of enzymes, inhibiting their activity.
Interacting with Receptors: They may act as agonists or antagonists at various receptors.
Disrupting Cellular Processes: They can interfere with DNA synthesis, protein synthesis, or other critical cellular functions.
類似化合物との比較
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Itraconazole: Known for its broad-spectrum antifungal activity.
Voriconazole: Used in the treatment of serious fungal infections.
Uniqueness
N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide is unique due to its specific structural features, such as the cyclopropyl and dichlorocyclopropyl groups, which may confer distinct biological activities and pharmacokinetic properties compared to other triazole derivatives.
特性
分子式 |
C18H20Cl2N4O2 |
|---|---|
分子量 |
395.3 g/mol |
IUPAC名 |
N-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide |
InChI |
InChI=1S/C18H20Cl2N4O2/c1-17(2,15(25)22-16-21-14(23-24-16)11-3-4-11)26-12-7-5-10(6-8-12)13-9-18(13,19)20/h5-8,11,13H,3-4,9H2,1-2H3,(H2,21,22,23,24,25) |
InChIキー |
KQDXAWLZSGSEKH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)NC1=NNC(=N1)C2CC2)OC3=CC=C(C=C3)C4CC4(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl (2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)carbamate](/img/structure/B15105187.png)

![N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B15105205.png)
![methyl N-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate](/img/structure/B15105208.png)
![N-methyl-N-{4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}benzenesulfonamide](/img/structure/B15105209.png)
![{3-[2-(4-Chlorophenyl)benzimidazolyl]propoxy}benzene](/img/structure/B15105213.png)
![Tert-butyl [2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}amino)ethyl]carbamate](/img/structure/B15105223.png)


![4-{[(2-Phenylquinolin-4-yl)carbonyl]amino}butanoic acid](/img/structure/B15105257.png)
![3-(3,3-dimethyl-2-oxobutyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B15105258.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide](/img/structure/B15105263.png)
![1-{2-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-ylthio]acetyl}pyrrolidin-2-one](/img/structure/B15105280.png)

